N-(3-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-13(2)19-21(28)26-20(25-19)16-9-4-5-10-17(16)24-22(26)30-12-18(27)23-14-7-6-8-15(11-14)29-3/h4-11,13,19H,12H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEWQYDNDCYINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its anticancer properties and effects on specific enzymes.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHNOS
- Molecular Weight : 450.55 g/mol
The structure features an imidazoquinazoline core, which is known for its diverse biological activities. The presence of the methoxyphenyl group and a sulfanyl moiety contributes to its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- MTT Assay Results : In vitro studies using the MTT assay have shown that related compounds exert antiproliferative effects on human cancer cell lines such as HCC827 (lung cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC values for these compounds varied significantly, indicating different levels of potency across cell types .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HCC827 | 0.09 |
| Compound B | A549 | 50.0 ± 0.12 |
| Compound C | MCF-7 | 268.25 ± 0.09 |
This data suggests that modifications to the imidazoquinazoline structure can enhance or diminish biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on specific enzymes. Notably, it has shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism.
Table 2: α-Glucosidase Inhibition Potency
| Compound | IC (µM) |
|---|---|
| Compound D | 50.0 ± 0.12 |
| Compound E | 268.25 ± 0.09 |
These findings indicate that modifications to the imidazoquinazoline scaffold can lead to enhanced enzyme inhibition, which is crucial for developing therapeutic agents for conditions like diabetes.
Case Studies and Research Findings
A study focusing on the synthesis and evaluation of imidazoquinazolines reported that certain derivatives exhibited superior inhibitory activities against α-glucosidase compared to their analogues. The presence of electron-donating groups like methoxy was found to improve inhibitory potency significantly .
Moreover, molecular docking studies have been employed to elucidate the binding interactions between these compounds and their target enzymes, providing insights into their mechanism of action.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial activity . Research indicates that derivatives of imidazoquinazoline compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds possess effective inhibitory concentrations against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial potency of a series of imidazoquinazoline derivatives, revealing that compounds with specific substitutions on the phenyl ring demonstrated enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .
Anticancer Properties
N-(3-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide also shows potential in oncology . Compounds with imidazoquinazoline frameworks have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that certain imidazoquinazoline derivatives could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression . Further investigations into the structure-activity relationship (SAR) revealed that modifications at specific positions on the quinazoline scaffold significantly enhanced anticancer activity.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Research suggests that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.
Case Study: Inhibition of Inflammatory Markers
A study assessed the effects of imidazoquinazoline derivatives on inflammatory markers in vitro. Results indicated a reduction in cytokine production (e.g., TNF-alpha and IL-6) in treated cells compared to controls, suggesting a mechanism for reducing inflammation .
Neuroprotective Potential
Emerging research points to the neuroprotective potential of this compound. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection Against Oxidative Stress
In experimental models of neurodegeneration, certain derivatives were able to protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This protective effect was linked to the modulation of antioxidant enzyme activity .
Summary Table of Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
